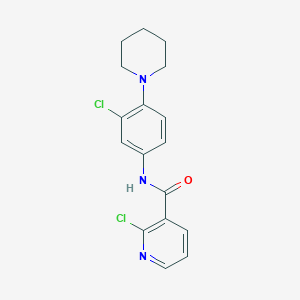![molecular formula C18H23NO3 B252703 2-{[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}ethanol](/img/structure/B252703.png)
2-{[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}ethanol, also known as MPEB, is a compound that has been extensively studied for its potential therapeutic applications. MPEB belongs to the family of compounds known as selective estrogen receptor modulators (SERMs), which have been shown to have a wide range of effects on various physiological processes.
Mécanisme D'action
2-{[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}ethanol acts as a selective estrogen receptor modulator, which means it selectively binds to estrogen receptors and modulates their activity. This compound has a higher affinity for estrogen receptor beta (ERβ) than estrogen receptor alpha (ERα), which makes it a potential therapeutic agent for diseases that are mediated by ERβ. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. This compound has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-{[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}ethanol in lab experiments is its selectivity for ERβ, which makes it a useful tool for studying the role of ERβ in various physiological processes. However, one of the limitations of using this compound is its relatively low potency compared to other SERMs such as tamoxifen and raloxifene. This can make it difficult to achieve the desired effects at lower concentrations, which can be a challenge in some experimental settings.
Orientations Futures
There are several areas of future research that could be explored using 2-{[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}ethanol. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models, and further studies could explore its potential as a therapeutic agent in these diseases. Another area of interest is its potential use in the treatment of diabetes and metabolic disorders. This compound has been shown to improve insulin sensitivity and glucose metabolism in animal models, and further studies could explore its potential as a therapeutic agent in these diseases.
Méthodes De Synthèse
The synthesis of 2-{[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}ethanol involves multiple steps and has been described in detail in several research papers. In brief, this compound is synthesized by reacting 3-methoxy-4-(2-phenylethoxy)benzaldehyde with 2-aminoethanol in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
2-{[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}ethanol has been studied extensively for its potential therapeutic applications in various diseases. One of the major areas of research has been its potential use in the treatment of breast cancer. This compound has been shown to inhibit the growth of breast cancer cells by selectively binding to estrogen receptors and modulating their activity. This compound has also been studied for its potential use in the treatment of osteoporosis, as it has been shown to increase bone density in animal models.
Propriétés
Formule moléculaire |
C18H23NO3 |
|---|---|
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
2-[[3-methoxy-4-(2-phenylethoxy)phenyl]methylamino]ethanol |
InChI |
InChI=1S/C18H23NO3/c1-21-18-13-16(14-19-10-11-20)7-8-17(18)22-12-9-15-5-3-2-4-6-15/h2-8,13,19-20H,9-12,14H2,1H3 |
Clé InChI |
MREZDALSKLHKNZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCCO)OCCC2=CC=CC=C2 |
SMILES canonique |
COC1=C(C=CC(=C1)CNCCO)OCCC2=CC=CC=C2 |
Solubilité |
45.2 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Tert-butyl(methyl)amino]ethyl benzoate](/img/structure/B252621.png)

![1-{2-[3-(Tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B252626.png)

![1-(2-chlorobenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252630.png)
![N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B252631.png)



![4-Bromo-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B252640.png)

![N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B252646.png)
![N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine](/img/structure/B252677.png)
